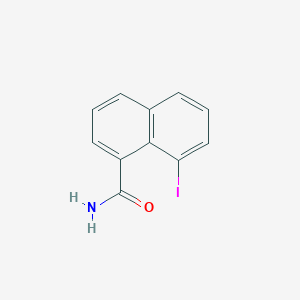
8-Iodo-1-naphthalenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Iodo-1-naphthalenecarboxamide is an organic compound with the molecular formula C11H8INO It is a derivative of naphthalene, where an iodine atom is substituted at the 8th position and a carboxamide group is attached to the 1st position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Iodo-1-naphthalenecarboxamide typically involves the iodination of 1-naphthalenecarboxamide. One common method is the use of N-iodosuccinimide (NIS) as the iodinating agent in an acetic acid medium. The reaction is carried out at room temperature, and the progress is monitored using thin-layer chromatography (TLC) .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling iodine reagents.
Chemical Reactions Analysis
Types of Reactions: 8-Iodo-1-naphthalenecarboxamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized using hypervalent iodine reagents, which are known for their strong oxidizing properties .
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for substitution reactions.
Oxidation: Reagents like iodine (V)-based oxidants (e.g., IBX, DMP) are commonly used for oxidation reactions .
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted naphthalenecarboxamides can be formed.
Oxidation Products: Oxidation can lead to the formation of naphthoquinones or other oxidized derivatives.
Scientific Research Applications
8-Iodo-1-naphthalenecarboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific molecular pathways.
Industry: It can be used in the development of fluorescent dyes and sensors due to its unique photophysical properties .
Mechanism of Action
The mechanism of action of 8-Iodo-1-naphthalenecarboxamide involves its interaction with specific molecular targets. For instance, its derivatives have been shown to bind to DNA, thereby inhibiting the replication of cancer cells. The iodine atom plays a crucial role in enhancing the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
1-Naphthalenecarboxamide: Lacks the iodine substitution, resulting in different chemical properties.
8-Iodo-2-naphthalenecarboxamide: Similar structure but with the carboxamide group at a different position.
Properties
CAS No. |
157735-55-2 |
|---|---|
Molecular Formula |
C11H8INO |
Molecular Weight |
297.09 g/mol |
IUPAC Name |
8-iodonaphthalene-1-carboxamide |
InChI |
InChI=1S/C11H8INO/c12-9-6-2-4-7-3-1-5-8(10(7)9)11(13)14/h1-6H,(H2,13,14) |
InChI Key |
VGGZDUWMBWIKKW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)C(=O)N)C(=CC=C2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















